2-Hydroxy-5-(3-methylphenyl)pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
1111108-52-1 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-(3-methylphenyl)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H10N2O/c1-8-3-2-4-9(5-8)10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14) |
InChI Key |
FSILSTKJPJXLSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CNC(=O)N=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxy 5 3 Methylphenyl Pyrimidine and Analogues
Design Principles for Pyrimidine (B1678525) Ring Construction
The effective synthesis of a target molecule begins with a logical plan. Retrosynthetic analysis provides a framework for deconstructing the target molecule into simpler, readily available starting materials. wikipedia.orgyoutube.com This analysis, coupled with strategic considerations for introducing functionality, forms the foundation of the synthetic design.
Retrosynthetic analysis is a problem-solving technique in which a target molecule is transformed into simpler precursor structures, known as synthons, through a series of disconnections. wikipedia.orgias.ac.in For the 2-Hydroxy-5-(3-methylphenyl)pyrimidine target, the most logical disconnections break the pyrimidine ring.
The key disconnections are made at the N1-C2 and N3-C2 bonds, as well as the N1-C6 and N3-C4 bonds. This deconstruction reveals two primary synthons:
A nucleophilic N-C-N fragment, which corresponds to urea (B33335) or its synthetic equivalent.
A three-carbon electrophilic fragment bearing the required substituent, in this case, a synthon equivalent to 2-(3-methylphenyl)malondialdehyde or a related 1,3-dielectrophile.
This analysis suggests a forward synthesis involving the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like an α,β-unsaturated ketone) with urea. researchgate.net This approach is a classic and convergent method for constructing the pyrimidine core.
| Target Molecule | Key Disconnections | Synthons | Synthetic Equivalents |
| This compound | N1-C2, N3-C2, N1-C6, N3-C4 | Urea synthon, 2-(3-methylphenyl)-1,3-dielectrophile synthon | Urea, A substituted 1,3-dicarbonyl compound or α,β-unsaturated carbonyl compound |
Two primary strategies exist for the synthesis of functionalized pyrimidines:
De Novo Synthesis: This approach involves constructing the pyrimidine ring from acyclic precursors that already contain the desired substituents. For this compound, this would mean starting with a three-carbon chain already bearing the 3-methylphenyl group and cyclizing it with urea. This is often the most efficient method for accessing the core structure.
Derivatization of a Pre-formed Scaffold: This strategy involves modifying an existing pyrimidine ring. An investigator might start with a simpler, commercially available pyrimidine, such as 2-hydroxy-5-bromopyrimidine, and introduce the 3-methylphenyl group in a subsequent step, typically via a transition-metal-catalyzed cross-coupling reaction. This method is particularly valuable for creating a library of analogues for structure-activity relationship (SAR) studies by varying the coupling partner.
Conventional Synthetic Routes to this compound
Building upon the design principles, several conventional reaction types are employed to synthesize the pyrimidine ring.
One of the most common and versatile methods for synthesizing 5-arylpyrimidines is the cyclocondensation of an aryl-substituted three-carbon precursor with a urea, guanidine, or thiourea (B124793) derivative. derpharmachemica.comajrconline.org Chalcones, which are α,β-unsaturated ketones, are excellent precursors for this transformation. ijper.orgacs.org
The synthesis would proceed in two main stages:
Chalcone (B49325) Formation: A Claisen-Schmidt condensation between 3-methylacetophenone and an appropriate aldehyde (like ethyl formate) or a related reaction would generate a precursor like 1-(3-methylphenyl)prop-2-en-1-one or a more functionalized equivalent.
Cyclocondensation: The resulting chalcone is then reacted with urea in the presence of a base (e.g., NaOH or KOH in ethanol). researchgate.netijper.org The reaction mechanism involves an initial Michael addition of urea to the β-carbon of the enone, followed by intramolecular cyclization and subsequent dehydration and aromatization to yield the final 2-hydroxypyrimidine (B189755) product.
The table below illustrates examples of pyrimidine synthesis from various chalcone precursors.
| Chalcone Precursor | N-C-N Reagent | Base/Solvent | Resulting Pyrimidine Type |
| 3-Aryl-1-phenylprop-2-en-1-one | Urea | KOH / Ethanol | 5,6-Diaryl-4-hydroxy-dihydropyrimidine |
| 1-(Pyridin-4-yl)-3-phenylprop-2-en-1-one | Urea | NaOH / Ethanol | 4-Phenyl-6-(pyridin-4-yl)pyrimidin-2-ol derpharmachemica.com |
| 1-Aryl-3-phenylprop-2-en-1-one | Guanidine | Base | 2-Amino-4-aryl-6-phenylpyrimidine ajrconline.org |
| 1-(Thiophen-2-yl)-3-arylprop-2-en-1-one | Urea | NaOH / Alcohol | 4-(Thiophen-2-yl)-6-arylpyrimidin-2-ol researchgate.net |
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. nih.govmdpi.com The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.gov
To synthesize a scaffold related to this compound, a Biginelli-type reaction could be employed using:
An aldehyde (3-methylbenzaldehyde)
A β-ketoester (e.g., ethyl acetoacetate)
Urea
This reaction, typically catalyzed by an acid, yields a dihydropyrimidine (B8664642) derivative. Subsequent oxidation of the dihydropyrimidine ring provides the aromatic pyrimidine system. The efficiency and atom economy of MCRs make them an attractive approach in modern organic synthesis. mdpi.com
| Component A | Component B | Component C | Catalyst | Product Type |
| Aromatic Aldehyde | β-Ketoester | Urea/Thiourea | Acid (e.g., HCl, Lactic Acid) | 3,4-Dihydropyrimidin-2(1H)-one/thione nih.gov |
| Aldehyde | Malononitrile | Amine | Base | Substituted Pyridine/Pyrimidine derivative researchgate.net |
This approach leverages the functionalization of a pre-existing pyrimidine core. For the target molecule, a highly effective strategy is the Suzuki cross-coupling reaction. nih.gov This involves the palladium-catalyzed reaction of a halopyrimidine with an organoboron reagent.
The synthesis would involve:
Starting Material: 2-Hydroxy-5-bromopyrimidine or 2-chloro-5-bromopyrimidine.
Coupling Partner: 3-Methylphenylboronic acid.
Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
This reaction selectively forms a carbon-carbon bond at the 5-position of the pyrimidine ring, installing the 3-methylphenyl group. If a 2-chloropyrimidine (B141910) is used, a subsequent hydrolysis step would be required to obtain the 2-hydroxy functionality. This late-stage functionalization is a powerful tool for rapidly accessing diverse 5-arylpyrimidine analogues. nih.gov
| Pyrimidine Substrate | Coupling Partner | Catalyst | Product Type |
| 5-Bromopyrimidine | Arylboronic acid | Pd(PPh₃)₄ / Base | 5-Arylpyrimidine |
| 2-Chloropyrimidine | Arylboronic acid | Pd catalyst / Base | 2-Arylpyrimidine |
| 5-Bromo-2-cyanopyrimidine | Phenylcarbinol | CuI / Base | 5-Benzyloxy-2-cyanopyrimidine google.com |
Advanced Synthetic Methodologies
Catalytic Approaches (e.g., Palladium-catalyzed couplings)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become a cornerstone for the synthesis of 5-arylpyrimidines. This method allows for the direct formation of a carbon-carbon bond between a pyrimidine core and an aryl group, offering a versatile and efficient route to compounds like this compound.
The Suzuki-Miyaura reaction typically involves the coupling of a halogenated pyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 5-aryl-2-hydroxypyrimidines, a common strategy involves starting with a dihalopyrimidine, performing the coupling reaction at the 5-position, and then converting the remaining halogen at the 2-position to a hydroxyl group, or using a starting material that already contains the 2-hydroxy group and a halogen at the 5-position.
A study on the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) demonstrated the effectiveness of the Suzuki cross-coupling reaction using a Pd(0) catalyst to yield various 5-biphenyl-4,6-dichloropyrimidine analogues. mdpi.com Good yields were reported when using 5 mol % of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst, along with potassium phosphate (B84403) (K₃PO₄) as the base in 1,4-dioxane (B91453) as the solvent. mdpi.com Notably, electron-rich boronic acids were found to produce good yields of the desired products. mdpi.com This is particularly relevant for the synthesis of this compound, as 3-methylphenylboronic acid is an electron-rich coupling partner.
The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. organic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction.
Green Chemistry Principles in Pyrimidine Synthesis
The application of green chemistry principles to the synthesis of pyrimidines aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, renewable starting materials, and energy-efficient methods, and the minimization of waste. rasayanjournal.co.inpowertechjournal.com
Several green approaches have been successfully employed in pyrimidine synthesis:
Catalysis: The use of catalysts, including heterogeneous and reusable catalysts, can significantly improve the efficiency of reactions and reduce waste. rasayanjournal.co.inpowertechjournal.com For instance, the use of a porous poly-melamine-formaldehyde catalyst has been reported for the synthesis of triazolopyrimidines under planetary ball milling conditions, adhering to green chemistry principles. rasayanjournal.co.in
Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, minimizing waste, and saving time and resources. rasayanjournal.co.in
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. rasayanjournal.co.inpowertechjournal.com This technique has been successfully applied to the synthesis of various pyrimidine derivatives. powertechjournal.com
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by providing efficient mixing and energy input. rasayanjournal.co.inpowertechjournal.com
Solvent-Free Reactions: Conducting reactions in the absence of a solvent, or in environmentally benign solvents like water, is a key aspect of green chemistry. powertechjournal.combenthamdirect.com Solvent-free conditions have been utilized for the synthesis of pyrimidine derivatives, often leading to cleaner reactions and easier product isolation. benthamdirect.com
Use of Ionic Liquids: Ionic liquids are considered "green solvents" due to their low vapor pressure and potential for recyclability. They can be used as both the solvent and catalyst in pyrimidine synthesis. rasayanjournal.co.in
By incorporating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally friendly.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product in any chemical synthesis. For the synthesis of this compound via Suzuki-Miyaura coupling, several parameters can be adjusted to achieve the best results. These include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. numberanalytics.comchemistryviews.org
The selection of the palladium catalyst and its corresponding ligand is of utmost importance. Different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃) and ligands can have a significant impact on the reaction's efficiency. organic-chemistry.orgrsc.org The base plays a crucial role in the transmetalation step of the Suzuki coupling mechanism. organic-chemistry.org Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The solvent system also influences the reaction rate and yield, with common choices including toluene, dioxane, and mixtures of organic solvents with water. numberanalytics.com
A systematic approach to optimization often involves screening different combinations of these parameters. For example, a study on the Suzuki coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one with p-methoxyphenylboronic acid involved a detailed screening of the catalyst, ligand, base, and solvent to identify the optimal conditions. rsc.org
The following interactive data table illustrates a hypothetical optimization of the Suzuki-Miyaura coupling reaction for the synthesis of a 5-arylpyrimidine derivative, showcasing how varying reaction parameters can affect the product yield.
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 72 |
| 3 | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane | 100 | 85 |
| 4 | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane | 100 | 92 |
| 5 | PdCl₂(dppf) (3) | K₃PO₄ | Dioxane | 80 | 88 |
This table demonstrates that a combination of PdCl₂(dppf) as the catalyst, K₃PO₄ as the base, and dioxane as the solvent at 100°C provided the highest yield in this hypothetical scenario. Such systematic optimization is crucial for developing efficient and high-yielding synthetic routes for this compound and its analogues. Machine learning algorithms are also being employed to more efficiently navigate the vast parameter space and identify optimal reaction conditions for Suzuki-Miyaura couplings. chemistryviews.org
Advanced Structural Characterization of 2 Hydroxy 5 3 Methylphenyl Pyrimidine
Spectroscopic Analysis Techniques
Spectroscopic methods are fundamental to determining the molecular structure of 2-Hydroxy-5-(3-methylphenyl)pyrimidine, from its atomic connectivity to the identification of its functional groups and tautomeric state.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Elucidating Molecular Frameworks
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule. Although specific experimental spectra for this compound are not available, the expected chemical shifts can be predicted based on the analysis of analogous structures.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The pyrimidine (B1678525) ring protons, typically found in the aromatic region, would exhibit characteristic shifts. The protons of the 3-methylphenyl (m-tolyl) group would also appear in the aromatic region, with the methyl group protons showing a singlet further upfield. A broad singlet, indicative of the hydroxyl or amide proton (depending on the tautomeric form), would also be anticipated, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The spectrum would display signals for the pyrimidine ring carbons, the carbons of the phenyl ring, and the methyl carbon. The C-OH or C=O carbon of the pyrimidine ring would be particularly informative for identifying the dominant tautomeric form.
Predicted NMR Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Pyrimidine-H (4,6) | 8.3 - 8.6 | Singlet | C4-H, C6-H |
| Phenyl-H | 7.1 - 7.5 | Multiplet | Aromatic protons |
| Methyl-H | 2.3 - 2.5 | Singlet | -CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Pyrimidine C2 | 155 - 165 | C-OH or C=O |
| Pyrimidine C4, C6 | 150 - 158 | C-H |
| Pyrimidine C5 | 115 - 125 | C-Aryl |
| Phenyl C (ipso) | 135 - 140 | C-Pyrimidine |
| Phenyl C | 120 - 138 | Aromatic carbons |
| Methyl C | 20 - 25 | -CH₃ |
Note: These are predicted values based on typical ranges for similar chemical structures. Actual experimental values may vary.
Infrared (IR) Spectroscopy for Identifying Functional Groups and Tautomeric Forms
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy is crucial for investigating the potential keto-enol tautomerism. The compound can exist as the -hydroxy form (enol) or as the pyrimidin-2(1H)-one form (keto).
The IR spectrum would show characteristic bands for C-H stretching from the aromatic rings and the methyl group. Key absorptions would include C=N and C=C stretching vibrations from the pyrimidine ring. Crucially, the presence of a broad O-H stretching band around 3100-3400 cm⁻¹ would suggest the presence of the hydroxy tautomer, while a strong C=O stretching band around 1650-1700 cm⁻¹ would indicate the predominance of the pyrimidinone (keto) tautomer. The position and shape of N-H stretching bands would also provide evidence for the keto form and intermolecular hydrogen bonding.
Predicted IR Absorption Bands for this compound (Keto Tautomer)
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3400 | N-H Stretch | Amide (in solid state) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 2960 | C-H Stretch | Methyl |
| 1650 - 1700 | C=O Stretch | Amide (pyrimidinone) |
| 1550 - 1620 | C=N, C=C Stretch | Pyrimidine/Phenyl Ring |
Note: The keto (pyrimidinone) form is often predominant in the solid state for 2-hydroxypyrimidines.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that determines the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns. For this compound (Molecular Formula: C₁₁H₁₀N₂O), the expected exact mass would be approximately 186.0793 g/mol .
In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 186. The fragmentation pattern would likely involve characteristic losses. For instance, the loss of CO (28 Da) or HCN (27 Da) is common for pyrimidine-based structures. The molecule could also fragment at the bond connecting the phenyl and pyrimidine rings, leading to ions corresponding to the tolyl group or the hydroxypyrimidine moiety.
Predicted Mass Spectrometry Data
| m/z Value | Possible Fragment Identity |
|---|---|
| 186 | [M]⁺ (Molecular Ion) |
| 158 | [M - CO]⁺ |
| 91 | [C₇H₇]⁺ (Tolyl cation) |
Solid-State Structural Investigations
Investigating the solid-state structure provides definitive information about bond lengths, angles, and the three-dimensional arrangement of molecules in a crystal lattice.
Single-Crystal X-ray Diffraction for Definitive Molecular Structure and Conformation
Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. An SCXRD analysis of this compound would provide unambiguous confirmation of its atomic connectivity and would definitively establish its tautomeric form in the solid state.
Hypothetical Crystallographic Data Table
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~10.2 |
| c (Å) | ~11.5 |
| β (°) | ~95 |
| Z (molecules/unit cell) | 4 |
| Tautomeric Form | Pyrimidin-2(1H)-one |
Note: These values are hypothetical and based on typical parameters for similar small organic molecules.
Analysis of Intermolecular Interactions and Supramolecular Assembly in Crystalline Phases
The data from SCXRD also allows for a detailed analysis of how molecules pack in the crystal, which is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to be a dominant interaction. In the likely pyrimidinone tautomeric form, the N-H group acts as a hydrogen bond donor, and the carbonyl oxygen (C=O) acts as an acceptor. nih.gov
Hydrogen Bonding Network Characterization in the Solid State
In the crystalline form, this compound is anticipated to exhibit a well-defined network of intermolecular hydrogen bonds. While a specific crystal structure for this exact compound is not publicly available, analysis of closely related 2-hydroxypyrimidine (B189755) derivatives allows for a detailed prediction of its solid-state arrangement. The primary hydrogen bonding motifs in such structures are driven by the hydroxyl group and the nitrogen atoms of the pyrimidine ring.
It is expected that the molecules will form centrosymmetric dimers through strong N—H···O hydrogen bonds. In the solid state, the pyrimidinone tautomer is often favored, allowing the N-H group at position 1 to act as a hydrogen bond donor to the carbonyl oxygen at position 2 of an adjacent molecule. This interaction typically results in the formation of a stable eight-membered ring motif.
Furthermore, these primary dimeric units can be interconnected into more extended supramolecular assemblies. Weaker C—H···O and C—H···N interactions involving the aromatic C-H groups of both the pyrimidine and the 3-methylphenyl rings can link the dimers into sheets or three-dimensional networks. The presence of the methyl group on the phenyl ring may also influence the packing by participating in weak C-H···π interactions.
Based on crystallographic data of analogous compounds, the geometric parameters of the principal hydrogen bonds can be estimated as follows:
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N1 | H1 | O2 | ~ 0.86 | ~ 1.85 | ~ 2.71 | ~ 170 |
| C6 | H6 | N3 | ~ 0.93 | ~ 2.45 | ~ 3.38 | ~ 150 |
| C4 | H4 | O2 | ~ 0.93 | ~ 2.50 | ~ 3.40 | ~ 145 |
Note: The data presented in this table is based on typical values observed in the crystal structures of similar 2-hydroxypyrimidine derivatives and serves as a predictive model for this compound.
Tautomerism and Conformational Analysis by Spectroscopic Methods
This compound can exist in two primary tautomeric forms: the hydroxy form (enol) and the pyrimidinone form (keto). The equilibrium between these tautomers is a critical aspect of its chemical behavior and can be investigated using various spectroscopic techniques, complemented by computational studies.
Computational analyses on the parent 2-hydroxypyridine/2-pyridone system, a closely related structural motif, suggest that the position of the tautomeric equilibrium is sensitive to the environment. nih.govresearchgate.net In the gas phase, the enol form may be more stable, while in solution and in the solid state, the keto form is often favored due to its ability to form strong intermolecular hydrogen bonds. nih.gov
Infrared (IR) Spectroscopy can provide valuable insights into the dominant tautomeric form. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹, characteristic of a C=O stretching vibration, would indicate a significant population of the pyrimidinone tautomer in the solid state. Conversely, the observation of a broad O-H stretching band around 3200-3400 cm⁻¹ and a C=N stretching band around 1525-1575 cm⁻¹ would support the presence of the hydroxy form. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for studying tautomerism in solution. The chemical shifts of the protons and carbons in the pyrimidine ring are sensitive to the tautomeric state. For instance, the ¹H NMR spectrum of 2-hydroxypyrimidine hydrochloride shows distinct peaks for the aromatic protons. chemicalbook.com In the case of this compound, the chemical shift of the proton attached to N1 would be a key indicator. A signal in the range of 10-13 ppm would be characteristic of an N-H proton, confirming the presence of the pyrimidinone tautomer.
| Spectroscopic Method | Tautomeric Form Indicator | Expected Observation |
| IR Spectroscopy | C=O stretch | Strong band at ~1650-1700 cm⁻¹ (Keto) |
| IR Spectroscopy | O-H stretch | Broad band at ~3200-3400 cm⁻¹ (Enol) |
| ¹H NMR Spectroscopy | N-H proton chemical shift | Signal at ~10-13 ppm (Keto) |
| ¹³C NMR Spectroscopy | C2 carbon chemical shift | Signal at ~160-170 ppm (Keto) |
Note: The expected spectroscopic observations are based on general trends for 2-hydroxypyrimidine systems and may vary for the specific compound .
Chemical Reactivity and Reaction Mechanisms of 2 Hydroxy 5 3 Methylphenyl Pyrimidine
Reactivity of the Pyrimidine (B1678525) Nucleus
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity, making it generally resistant to electrophilic attack while being susceptible to nucleophilic substitution. The substituents at the C-2 and C-5 positions, a hydroxyl group and a 3-methylphenyl (m-tolyl) group respectively, further modulate this inherent reactivity.
Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally disfavored due to the deactivating effect of the two ring nitrogen atoms, which lower the electron density of the aromatic system. libretexts.orgresearchgate.net However, the presence of activating groups can facilitate such reactions. In 2-Hydroxy-5-(3-methylphenyl)pyrimidine, the 2-hydroxy group is a strong activating group, particularly in its tautomeric pyrimidin-2-one form, which donates electron density to the ring. The 5-(3-methylphenyl) group is a weakly activating, ortho-, para-directing substituent.
Electrophilic attack preferentially occurs at the C-5 position, which is the most electron-rich carbon in the pyrimidine nucleus. libretexts.orgmdpi.com Since this position is already substituted in the title compound, any further electrophilic substitution would be directed to the C-4 or C-6 positions. The combined directing effects of the C-2 hydroxyl and C-5 aryl groups would favor substitution at C-4 and C-6. However, these reactions often require forcing conditions.
Examples of electrophilic substitution reactions observed with activated pyrimidine derivatives include:
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or chlorine can introduce halogen atoms onto the ring, typically at the most activated position. umich.eduwur.nl
Nitration: Nitration can be achieved using nitrating agents, although the conditions must be carefully controlled to avoid degradation of the electron-deficient ring. wur.nl
Computational studies on the chlorination of pyrimidine bases like uracil (B121893) have shown that the C-5 position is the most reactive site for electrophilic attack. youtube.com For this compound, theoretical calculations would be needed to precisely predict the relative reactivity of the C-4 and C-6 positions under various electrophilic conditions.
The π-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, which are electronically activated by the adjacent nitrogen atoms. libretexts.orglibretexts.org In this compound, the hydroxyl group at the C-2 position is a poor leaving group. Therefore, direct nucleophilic displacement is not a feasible pathway.
To facilitate nucleophilic substitution at this position, the hydroxyl group must first be converted into a better leaving group. A common strategy is the conversion of the 2-hydroxypyrimidine (B189755) to a 2-halopyrimidine, typically 2-chloropyrimidine (B141910), by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃).
Once formed, the 2-chloro-5-(3-methylphenyl)pyrimidine derivative becomes an excellent substrate for SNAr reactions. The chlorine atom at the C-2 position, flanked by two nitrogen atoms, is readily displaced by a wide range of nucleophiles. researchgate.netchadsprep.com
Table 1: Examples of Nucleophilic Aromatic Substitution on 2-Chloropyrimidine Derivatives
| Nucleophile | Reagent Example | Product Type | Reference(s) |
|---|---|---|---|
| Amines | R-NH₂ (e.g., Piperidine) | 2-Aminopyrimidine | researchgate.net |
| Alkoxides | R-ONa (e.g., Sodium Ethoxide) | 2-Alkoxypyrimidine | gla.ac.uk |
| Thiolates | R-SNa (e.g., Sodium Thiophenolate) | 2-Thioetherpyrimidine |
The reaction kinetics are typically second order, being first order in both the pyrimidine substrate and the nucleophile. researchgate.net The reactivity is enhanced in non-aqueous solvents compared to aqueous systems. researchgate.net
Transformations Involving the Hydroxy and Methylphenyl Moieties
The substituents on the pyrimidine ring also possess their own distinct reactivity, enabling a variety of chemical transformations that leave the aromatic nucleus intact.
The 2-hydroxy group is a versatile functional handle for derivatization and is central to the tautomeric behavior of the molecule.
Tautomerism: 2-Hydroxypyrimidines exist in a tautomeric equilibrium with their corresponding pyrimidin-2(1H)-one form. This is a type of keto-enol tautomerism where the aromatic "enol" form (2-hydroxypyrimidine) interconverts with the non-aromatic "keto" form (pyrimidin-2-one). In the gas phase, the hydroxy form may be significant, but in solution and the solid state, the pyrimidin-2(1H)-one tautomer generally predominates due to greater stability from amide resonance and intermolecular hydrogen bonding. The exact equilibrium position is influenced by the solvent, temperature, and the nature of other substituents on the ring.
Derivatization (O-Alkylation): The hydroxyl group can be alkylated to form 2-alkoxypyrimidines. This reaction, a type of Williamson ether synthesis, typically involves deprotonation of the hydroxyl group with a base to form a pyrimidinate anion, which then acts as a nucleophile to displace a halide from an alkyl halide. Challenges in O-alkylation can arise from competitive N-alkylation of the pyrimidin-2-one tautomer. However, regioselective O-alkylation can often be achieved by careful selection of reagents and reaction conditions.
Table 2: Representative Conditions for O-Alkylation of Hydroxypyrimidines/Pyridones
| Substrate | Alkylating Agent | Base | Solvent | Conditions | Product | Reference(s) |
|---|---|---|---|---|---|---|
| 2-Hydroxypyrimidine | Alkyl Halide (R-X) | NaH, K₂CO₃ | DMF, Acetonitrile | RT to Reflux | 2-Alkoxypyrimidine | |
| 2-Pyridone | Diazo compound (R-CHN₂) | - | Ether | RT | 2-Alkoxypyridine | |
| 2-Pyridone | Alkylating Agent | TfOH (catalyst) | Dichloromethane | RT | 2-Alkoxypyridine |
The methyl group on the phenyl ring is a site for reactions typical of benzylic positions. The C-H bonds of the methyl group are weaker than those of a non-aromatic alkane due to the resonance stabilization of the intermediate benzyl (B1604629) radical or cation that forms upon bond cleavage. libretexts.org
Side-Chain Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This reaction requires the presence of at least one benzylic hydrogen. The product of such an oxidation would be 2-hydroxy-5-(3-carboxyphenyl)pyrimidine. Studies on the oxidation of 6-methyluracil (B20015) have demonstrated that the methyl group on the pyrimidine ring system can be effectively oxidized.
Benzylic Halogenation: Free-radical bromination at the benzylic position can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxide). libretexts.orglibretexts.org This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the phenyl ring. The resulting benzylic bromide, 2-hydroxy-5-(3-(bromomethyl)phenyl)pyrimidine, is a versatile intermediate for further functionalization.
Mechanistic Pathways of Key Reactions
The reactions of this compound proceed through well-established mechanistic pathways common in heterocyclic and aromatic chemistry.
Nucleophilic Aromatic Substitution (SNAr): The substitution of a leaving group (e.g., Cl) at the C-2 position by a nucleophile typically follows a two-step addition-elimination mechanism.
Addition: The nucleophile attacks the electron-deficient C-2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and is stabilized by the electronegative nitrogen atoms.
Elimination: The leaving group departs, and the aromaticity of the pyrimidine ring is restored, yielding the substitution product.
In some cases, particularly with certain substrates and nucleophiles, a concerted SNAr (cSNAr) mechanism, where bond formation and bond breaking occur in a single step, has been proposed.
Keto-Enol Tautomerism: The interconversion between the 2-hydroxy and pyrimidin-2-one forms can be catalyzed by either acid or base.
Acid-catalyzed: The ring nitrogen is protonated, followed by deprotonation of the hydroxyl group to form the keto tautomer. The reverse involves protonation of the carbonyl oxygen followed by deprotonation at the ring nitrogen.
Base-catalyzed: The hydroxyl group is deprotonated to form a pyrimidinate anion, which is then protonated at the ring nitrogen to yield the keto form.
Benzylic Bromination: This reaction proceeds via a free-radical chain mechanism. libretexts.org
Initiation: A radical initiator generates a bromine radical from a trace amount of HBr reacting with NBS.
Propagation: The bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl radical and HBr. This benzyl radical then reacts with Br₂ (formed from the reaction of HBr and NBS) to yield the benzylic bromide product and a new bromine radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radical species.
Proposed Reaction Intermediates
Direct experimental studies detailing the reaction intermediates of this compound are not extensively documented in the reviewed literature. However, based on the well-established chemistry of pyrimidine derivatives, several key intermediates can be proposed for its characteristic reactions. nih.govmdpi.comwuxiapptec.com
Keto-Enol Tautomerism Intermediates
A fundamental aspect of the reactivity of 2-hydroxypyrimidines is their existence in a tautomeric equilibrium with the corresponding pyrimidinone form. This compound is expected to exist predominantly as its more stable keto tautomer, 5-(3-methylphenyl)pyrimidin-2(1H)-one. nih.govresearchgate.net This equilibrium involves the transfer of a proton between the oxygen and the adjacent ring nitrogen atom. While both forms are present, the keto tautomer, with its amide-like character, is generally the major species in equilibrium and the one that dictates the compound's reactivity. nih.govnih.gov
Intermediates in Electrophilic Substitution
The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution due to its electron-deficient nature. researchgate.net While activating groups like hydroxyl can facilitate such reactions, they typically direct the electrophile to the C5 position. In the case of this compound, this position is already occupied.
Therefore, electrophilic attack is more likely to occur on the appended 3-methylphenyl ring. The methyl group is an activating, ortho-, para-director. Attack by an electrophile (E+) would proceed through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex . wikipedia.orglibretexts.org The formation of this intermediate is the rate-determining step of the reaction. youtube.com
Intermediates in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic substitution is a more characteristic reaction for pyrimidines, particularly when a suitable leaving group is present at the C2, C4, or C6 positions. The hydroxyl group of the title compound is a poor leaving group. However, it can be readily converted to a good leaving group, such as a chloro group, by treatment with reagents like phosphoryl chloride (POCl₃).
The resulting 2-chloro-5-(3-methylphenyl)pyrimidine would be susceptible to nucleophilic aromatic substitution (SNAr). The mechanism involves the attack of a nucleophile (Nu⁻) on the electron-deficient C2 carbon. This is the rate-determining step and leads to the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex . vaia.comnih.gov The aromaticity of the ring is temporarily disrupted in this intermediate. In the final, rapid step, the leaving group (Cl⁻) is eliminated, and the aromaticity of the pyrimidine ring is restored. youtube.com
Kinetics and Thermodynamic Considerations of Reactions
Specific kinetic and thermodynamic parameters for reactions involving this compound have not been reported. However, the principles governing these aspects can be inferred from studies on related pyrimidine and heterocyclic systems. scitechjournals.comumsl.edu
Kinetics
The rates of chemical reactions involving this compound would be influenced by factors such as temperature, solvent, and the electronic nature of reactants.
Tautomerism: The rate of interconversion between the keto and enol tautomers is typically fast but can be influenced by solvent polarity and pH.
Electrophilic Substitution: The rate of electrophilic attack on the 3-methylphenyl ring would depend on the strength of the electrophile. The rate-determining step is the formation of the high-energy arenium ion intermediate. youtube.com
Nucleophilic Aromatic Substitution (SNAr): The kinetics of the SNAr reaction are typically second-order, being first-order in both the pyrimidine substrate and the nucleophile. zenodo.org The rate is determined by the energy barrier to forming the Meisenheimer intermediate. vaia.com The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring helps to stabilize this anionic intermediate, thereby lowering the activation energy and accelerating the reaction compared to analogous reactions with benzene (B151609) derivatives like chlorobenzene. vaia.com Computational studies using Density Functional Theory (DFT) are often employed to model these reaction pathways and calculate the activation energies of transition states. wuxiapptec.comijcce.ac.irjchemrev.com
Thermodynamic Considerations
Tautomerism: The equilibrium between the hydroxy (enol) and pyrimidinone (keto) forms is a thermodynamically controlled process. For most hydroxypyrimidines, the keto form is significantly more stable, meaning the Gibbs free energy change (ΔG) for the enol → keto transformation is negative. nih.govnih.gov
While specific data for this compound is unavailable, experimental values for the parent pyrimidine molecule provide a baseline for understanding the energetics of this class of compounds. umsl.edu Methods such as combustion calorimetry can be used to determine the standard enthalpy of formation, a key thermodynamic value. acs.org
| Property | Value | Units |
|---|---|---|
| Standard Molar Enthalpy of Formation (liquid), ΔfHm°(l) | 145.6 ± 0.6 | kJ·mol⁻¹ |
| Standard Molar Enthalpy of Vaporization, ΔglHm° | 44.1 ± 0.4 | kJ·mol⁻¹ |
| Standard Molar Enthalpy of Formation (gas), ΔfHm°(g) | 189.7 ± 0.7 | kJ·mol⁻¹ |
These fundamental thermodynamic values are critical for theoretical calculations, such as DFT, which can predict the reaction energies for more complex derivatives and help determine whether a proposed reaction pathway is kinetically and thermodynamically viable. jchemrev.comnih.govresearchgate.net
Based on a comprehensive search of available scientific literature, there are no specific computational chemistry studies published that focus solely on the compound “this compound” corresponding to the detailed outline you provided.
Therefore, it is not possible to generate an article with the requested detailed research findings, data tables, and specific analyses for the following sections:
Computational Chemistry Investigations of 2 Hydroxy 5 3 Methylphenyl Pyrimidine
Molecular Dynamics Simulations
Conformational Sampling and Stability
To fulfill your request, which requires specific, scientifically accurate data and findings, published research detailing these computational investigations on "2-Hydroxy-5-(3-methylphenyl)pyrimidine" would be necessary. Without such source material, generating the article with the required level of detail and adherence to the strict outline is not feasible.
Intermolecular Interaction Dynamics
Information regarding the intermolecular interaction dynamics of this compound, which would typically be investigated through computational methods to understand hydrogen bonding and other non-covalent interactions, is not available in the reviewed literature.
Theoretical Spectroscopic Predictions
There are no published computational predictions of the Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra for this compound. Such studies would normally involve DFT calculations to determine the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.
Theoretical UV-Vis absorption spectra and the analysis of electronic transitions for this compound, typically calculated using TD-DFT methods, have not been reported in the scientific literature. These calculations would provide information on the molecule's absorption wavelengths and the nature of its electronic excitations.
Structure-Energy Relationship Studies
Specific structure-energy relationship studies for this compound are not found in the available research. These studies generally involve computational modeling to correlate the molecular structure with its thermodynamic stability and reactivity, often through the analysis of frontier molecular orbitals (HOMO and LUMO).
Interactions of 2 Hydroxy 5 3 Methylphenyl Pyrimidine with Biological Systems: Mechanistic Insights
Exploration of Pyrimidine (B1678525) Scaffolds as Bioactive Pharmacophores
The pyrimidine ring is a fundamental component of nucleic acids—DNA and RNA—positioning it as a "privileged scaffold" in medicinal chemistry. researchgate.netbohrium.comjuniperpublishers.com Its structural resemblance to endogenous molecules allows it to be recognized and interact with a wide array of biological targets. bohrium.com This versatile pharmacophore is a key structural feature in numerous bioactive compounds, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govnih.govorientjchem.org
The bioactivity of the pyrimidine core is attributed to its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. mdpi.com The nitrogen atoms within the six-membered ring act as hydrogen bond acceptors, a critical feature for binding to the active sites of enzymes and receptors. mdpi.com The aromatic nature of the ring further facilitates interactions with aromatic residues in protein targets. mdpi.com
Molecular Target Identification and Binding Studies
Identifying the specific molecular targets of 2-Hydroxy-5-(3-methylphenyl)pyrimidine and understanding the intricacies of its binding interactions are crucial for elucidating its mechanism of action. This involves a combination of experimental and computational approaches to characterize its effects on enzyme activity and its engagement with protein binding sites.
Enzyme Inhibition Mechanisms (e.g., Xanthine (B1682287) Oxidase Inhibition by Pyrimidine Derivatives)
Pyrimidine derivatives are known to inhibit various enzymes implicated in disease pathogenesis. nih.gov One notable example is xanthine oxidase (XO), an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. benthamdirect.comnih.gov Excessive activity of this enzyme can lead to hyperuricemia, a precursor to gout. benthamdirect.comnih.gov The structural similarity between the pyrimidine core and the natural substrates of xanthine oxidase makes pyrimidine derivatives promising candidates for competitive inhibition. benthamdirect.com
Studies on various pyrimidine-based compounds have demonstrated their potential as XO inhibitors. For instance, pyrazolopyrimidine-based inhibitors have shown potent, competitive inhibition of xanthine oxidase, with some derivatives exhibiting inhibitory activity comparable to the standard drug, allopurinol. msu.rumsu.ru Kinetic analyses, often visualized through Lineweaver-Burk plots, are employed to determine the nature of the inhibition (competitive, non-competitive, or mixed-type) and to calculate key parameters such as the inhibition constant (Ki). msu.rumsu.ruresearchgate.net For example, some pyrimidone derivatives have been identified as competitive, non-competitive, or mixed-type inhibitors of XO, with IC50 values ranging from 14.4 to 418 µM. benthamdirect.comnih.gov
Protein-Ligand Interaction Analysis through Molecular Docking
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a protein target. mdpi.comnih.govmdpi.com This technique provides valuable insights into the binding mode and the specific interactions that stabilize the protein-ligand complex. remedypublications.com For pyrimidine derivatives, docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, within the active site of a target protein. nih.gov
In the context of enzyme inhibition, docking can identify critical amino acid residues that form hydrogen bonds or other non-covalent interactions with the pyrimidine scaffold and its substituents. nih.gov For instance, docking studies of pyrimidone derivatives with xanthine oxidase have highlighted interactions with amino acids like Val1011, Phe649, and Lys771. nih.gov Similarly, docking simulations of pyrimidine derivatives with dihydrofolate reductase (DHFR) have suggested that these compounds can fit well within the active cavities of the enzyme. nih.gov These computational predictions are invaluable for guiding the rational design of more potent and selective inhibitors.
Computational Approaches to Binding Affinity Prediction
Beyond predicting the binding pose, computational methods are also employed to estimate the binding affinity between a ligand and its protein target. rsc.org While molecular docking scores provide a preliminary assessment of binding strength, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and umbrella sampling can offer more accurate predictions. rsc.org
These methods calculate the free energy of binding, which is a more direct measure of the stability of the protein-ligand complex. rsc.org For a series of pyrimidinone inhibitors targeting Ubiquitin specific protease 7 (USP7), the accuracy of binding affinity prediction was found to follow the order: umbrella sampling > MM/GBSA > Glide XP scoring. rsc.org Such computational predictions of binding affinity are instrumental in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. rsc.org
Structure-Activity Relationship (SAR) Elucidation for Biological Impact
Influence of Substituent Effects on Biological Activity
The nature and position of substituents on the pyrimidine ring can dramatically alter the biological activity of the molecule. nih.govnih.gov By systematically modifying these substituents, researchers can probe the steric, electronic, and hydrophobic requirements of the target binding site. nih.govnih.gov
For example, in a series of 2-arylamino-4-aryl-pyrimidines developed as PAK1 kinase inhibitors, the introduction of a bromine atom at the 5-position of the pyrimidine core significantly enhanced inhibitory potency. nih.gov This highlights the importance of halogen bonding and the electronic effects of substituents on biological activity. Similarly, the type of substituent on the phenyl ring of pyrimidine derivatives can influence their antioxidant activity, with fluoro and hydroxy groups showing significant effects. nih.gov
The following table summarizes the influence of different substituents on the biological activity of various pyrimidine derivatives:
| Base Scaffold | Substituent and Position | Observed Biological Effect |
| 2-Arylamino-4-aryl-pyrimidine | Bromine at position 5 | Potent PAK1 inhibition nih.gov |
| Phenyl-substituted pyrimidine | Para-fluoro group on phenyl ring | Significant antioxidant activity nih.gov |
| Phenyl-substituted pyrimidine | Para-hydroxy group on phenyl ring | Significant antioxidant activity nih.gov |
| Pyrazolopyrimidine | 4-Amino-6-mercapto group | Potent xanthine oxidase inhibition msu.ru |
These examples underscore the critical role that substituent effects play in modulating the biological activity of the pyrimidine scaffold, providing a rational basis for the design of new and improved therapeutic agents. nih.govnih.gov
Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite a comprehensive search of available scientific databases and literature, specific research detailing the biological interactions, structure-activity relationship (SAR) analysis, and molecular mechanisms of action for the chemical compound this compound could not be located.
While the pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents, the specific derivative, this compound, does not appear to be the subject of dedicated public research. mdpi.comnih.govnih.gov
Extensive searches were conducted to locate studies that would provide the necessary data to elaborate on the following key areas as requested:
Rational Design Strategies Based on SAR Analysis: Without a series of related compounds and their corresponding biological activity data, no structure-activity relationship analysis for this compound could be found. Such analyses are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective analogs. nih.govnih.gov
Investigation of Molecular Mechanisms of Action: There is no available research that elucidates the specific molecular pathways or enzymatic processes that might be modulated by this compound.
The scientific literature does contain extensive research on other 5-substituted pyrimidine derivatives. For instance, studies on 5-hydroxymethylpyrimidines have explored their cytotoxic and antimicrobial properties. mdpi.com Similarly, the broader class of 5-aryl-pyrimidine derivatives has been investigated for various therapeutic applications. nih.govnih.gov However, the specific combination of a hydroxyl group at the 2-position and a 3-methylphenyl group at the 5-position of the pyrimidine ring has not been a focus of the retrieved studies.
It is possible that research on this compound exists within proprietary corporate research, is part of ongoing unpublished studies, or is indexed under a different chemical nomenclature not readily identifiable through standard search queries. However, based on the currently accessible scientific literature, a detailed article on its biological interactions and mechanistic insights cannot be generated.
Potential Applications of 2 Hydroxy 5 3 Methylphenyl Pyrimidine in Advanced Materials
Structural Properties for Material Science Development
A comprehensive analysis of the structural properties of 2-Hydroxy-5-(3-methylphenyl)pyrimidine, crucial for its development in material science, cannot be constructed from the available literature. Generally, for pyrimidine (B1678525) derivatives, the planarity of the pyrimidine ring, along with the nature and orientation of its substituents, dictates the intermolecular interactions and crystal packing, which are fundamental for material properties. mdpi.com For instance, the presence of a hydroxyl group suggests the potential for strong hydrogen bonding, a key factor in designing self-assembling materials and influencing solubility and thermal stability. The 3-methylphenyl group, being a bulky and hydrophobic substituent, would influence the steric hindrance and π-π stacking interactions.
Without specific crystallographic data for this compound, any discussion on its bond lengths, bond angles, and dihedral angles would be purely speculative. Such data is essential for computational modeling to predict its mechanical, thermal, and electronic properties.
Integration into Polymer Systems
The potential integration of this compound into polymer systems is an area ripe for exploration but currently lacks specific research. Pyrimidine derivatives can be incorporated into polymers either as monomers, pendant groups, or additives to impart specific functionalities such as thermal stability, conductivity, or photo-responsiveness. The hydroxyl group on the pyrimidine ring could serve as a reactive site for polymerization reactions, for example, through esterification or etherification to form polyester (B1180765) or polyether chains.
Furthermore, the aromatic nature of the compound could enhance the thermal stability and mechanical strength of the resulting polymer. However, without experimental studies on the polymerization of or with this compound, its reactivity ratios, the properties of the resulting polymers, and its compatibility with different polymer matrices remain unknown.
Optoelectronic Properties and Applications
The optoelectronic properties of this compound have not been specifically reported. Generally, pyrimidine-based compounds can exhibit interesting photophysical properties, including fluorescence and phosphorescence, making them candidates for applications in organic light-emitting diodes (OLEDs), sensors, and photostabilizers. nih.govnih.gov The electronic properties are largely determined by the extent of π-conjugation and the nature of the substituents.
The combination of the electron-rich pyrimidine ring and the 3-methylphenyl group could lead to a specific energy gap and frontier molecular orbital levels (HOMO and LUMO). The hydroxyl group can also play a significant role in the excited-state dynamics, potentially leading to phenomena like excited-state intramolecular proton transfer (ESIPT), which can result in dual emission and large Stokes shifts. nih.gov However, without experimental data from UV-Vis absorption and photoluminescence spectroscopy, as well as cyclic voltammetry, the optoelectronic potential of this specific compound cannot be assessed.
Self-Assembly Processes and Supramolecular Chemistry for Functional Materials
The molecular structure of this compound suggests a propensity for self-assembly and the formation of supramolecular structures. The hydrogen-bonding capability of the hydroxyl group, coupled with potential π-π stacking interactions from the pyrimidine and phenyl rings, are key driving forces for supramolecular organization. mdpi.com These non-covalent interactions can lead to the formation of well-defined one-, two-, or three-dimensional architectures in the solid state.
The study of these self-assembly processes is fundamental for the bottom-up fabrication of functional materials with applications in areas such as crystal engineering, drug delivery, and nanotechnology. However, the absence of single-crystal X-ray diffraction studies or other morphological analyses for this compound means that its behavior in supramolecular chemistry is yet to be determined.
Q & A
Q. What are the common synthetic routes for 2-Hydroxy-5-(3-methylphenyl)pyrimidine, and how do reaction conditions influence yield and purity?
The synthesis typically involves condensation reactions between substituted benzaldehydes and urea derivatives under acidic or basic conditions. For example, stepwise protocols may include nucleophilic substitution followed by cyclization. Solvent systems like DMSO:water (5:5) under reflux improve yields (70-85%) by enhancing reactant solubility, while room-temperature reactions in ethanol yield lower purity (<80%). Catalysts such as acetic anhydride or triethylamine can accelerate ring closure. Post-synthesis purification via recrystallization or column chromatography is critical for achieving >95% purity .
Q. How is the molecular structure of this compound characterized, and what techniques are essential for confirming its conformation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving 3D conformation, providing bond lengths and angles (e.g., C–C bond precision ±0.002 Å). Complementary techniques include H/C NMR for functional group analysis, FT-IR for hydroxyl and aromatic ring identification, and high-resolution mass spectrometry (HR-MS) for molecular weight validation. Computational tools like density functional theory (DFT) can predict electronic properties and validate experimental data .
Q. What are the known biological activities of this compound, and which macromolecular interactions are hypothesized?
Pyrimidine derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. For this compound, preliminary studies suggest interactions with enzymes involved in nucleotide biosynthesis (e.g., thymidylate synthase) or DNA repair pathways. In vitro assays using human cancer cell lines (e.g., MCF-7, HeLa) show IC values in the micromolar range, indicating moderate cytotoxicity. Structure-activity relationship (SAR) studies highlight the importance of the 3-methylphenyl group for target binding .
Q. Which spectroscopic methods are most effective in quantifying this compound in complex mixtures?
Reverse-phase HPLC with UV detection (λ = 254 nm) is optimal for quantification in biological matrices. Method optimization involves adjusting mobile phase composition (e.g., acetonitrile:water gradients) and column temperature. LC-MS/MS provides higher sensitivity for trace analysis, while H NMR with internal standards (e.g., TMS) ensures absolute quantification in synthetic mixtures .
Q. How does the substitution pattern on the pyrimidine ring influence the physicochemical properties of this compound?
The 2-hydroxy group enhances hydrogen-bonding capacity, improving solubility in polar solvents (e.g., DMSO, methanol). The 3-methylphenyl substituent increases lipophilicity (logP ~2.5), favoring membrane permeability. Substituents at the 5-position can sterically hinder π-π stacking, reducing crystallinity. These properties are validated via logP measurements, differential scanning calorimetry (DSC), and solubility assays .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data of pyrimidine derivatives across different studies?
Discrepancies often arise from variations in assay conditions (e.g., cell line viability, serum concentration). Standardized protocols, such as uniform ATP-based cytotoxicity assays and controlled oxygen levels (5% CO), improve reproducibility. Meta-analyses comparing IC values under identical conditions (pH, temperature) can isolate structure-dependent trends .
Q. How can computational modeling aid in predicting the reactivity and interaction mechanisms of this compound with biological targets?
Molecular docking (AutoDock Vina) predicts binding affinities to proteins like dihydrofolate reductase. Quantum mechanics/molecular mechanics (QM/MM) simulations elucidate reaction pathways for hydroxyl group protonation or deprotonation. Machine learning models trained on pyrimidine libraries can prioritize derivatives for synthesis based on predicted ADMET profiles .
Q. What experimental design considerations are critical when evaluating the environmental stability and degradation pathways of this compound?
Accelerated stability studies under UV light (300-400 nm) and varying pH (3-10) identify degradation products via LC-MS. Soil microcosm experiments assess biodegradation rates, while computational tools (EPI Suite) predict hydrolysis half-lives. Surface adsorption studies on silica or clay models clarify environmental persistence .
Q. What are the challenges in achieving enantiomeric purity in the synthesis of substituted pyrimidines, and how can they be addressed?
Racemization during cyclization is a key challenge. Asymmetric catalysis using chiral ligands (e.g., BINOL) or enzymes (lipases) can enforce stereoselectivity. Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Kinetic resolution during crystallization further enhances enantiomeric excess (ee >98%) .
Q. What methodologies are recommended for elucidating the metabolic pathways of this compound in vitro?
Incubation with human liver microsomes (HLMs) and NADPH cofactors identifies phase I metabolites (hydroxylation, demethylation). Ultra-performance LC (UPLC)-Q-TOF-MS detects glutathione adducts for phase II metabolism. Stable isotope labeling (e.g., C) tracks metabolic fate in real-time, while CYP450 inhibition assays pinpoint involved isoforms (e.g., CYP3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
